[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine
Description
[2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine is a cyclopropene-derived amine featuring a strained cyclopropene ring substituted with a methyl group and a trimethylsilyl (TMS) moiety. The compound is commercially available as its hydrochloride salt (CAS: EN300-1662361, molecular weight: 291.47 g/mol) and is utilized as a synthetic intermediate in organic and medicinal chemistry .
Properties
CAS No. |
1466419-88-4 |
|---|---|
Molecular Formula |
C8H17NSi |
Molecular Weight |
155.31 g/mol |
IUPAC Name |
(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine |
InChI |
InChI=1S/C8H17NSi/c1-6-7(5-9)8(6)10(2,3)4/h7H,5,9H2,1-4H3 |
InChI Key |
ZQQFADWUMGMDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1CN)[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions Using Preformed Cyclopropene Intermediates
A primary route involves functionalizing pre-synthesized cyclopropene scaffolds. For example, 6-chloropurine riboside reacts with This compound under reflux in anhydrous ethanol with triethylamine, yielding N6-((2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methyl)adenosine (cpA). While this method focuses on downstream applications, it implies the amine’s accessibility as a starting material.
Reaction Conditions :
Desilylation of Protected Precursors
The TMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), as demonstrated in the synthesis of cpA analogs. Although this step targets derivative compounds, it highlights the lability of the TMS group under fluoride treatment, a consideration for protecting-group strategies in amine synthesis.
Precursor-Derived Approaches
From [2-Methyl-3-(Trimethylsilyl)Cycloprop-2-En-1-Yl]Methanol
The alcohol precursor (CAS: 79671-36-6, ) serves as a plausible intermediate. Conversion to the amine could proceed via:
-
Activation : Mesylation or tosylation of the hydroxyl group.
-
Nucleophilic Substitution : Reaction with ammonia or azide, followed by reduction (e.g., Staudinger reaction).
Example Protocol :
Chemical Reactions Analysis
Types of Reactions
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Tetrabutylammonium fluoride; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted cyclopropene derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its cyclopropene structure, which is known for its reactivity. The trimethylsilyl group enhances the stability and solubility of the compound in various solvents, facilitating its use in synthetic pathways.
Case Study:
In a study published in Journal of Organic Chemistry, researchers utilized [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine as an intermediate for synthesizing novel heterocycles. The compound's ability to undergo nucleophilic substitutions was highlighted, demonstrating its utility in generating complex molecular architectures .
Medicinal Chemistry
The compound has shown potential as a precursor for developing pharmaceutical agents. Its structural modifications can lead to derivatives with enhanced biological activity.
Case Study:
A research team investigated the anti-cancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be pivotal in drug development .
Materials Science
In materials science, the compound is explored for its role in creating functionalized polymers and nanomaterials. Its unique silyl group allows for improved adhesion and compatibility with various substrates.
Case Study:
A study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings showed that the addition of this compound led to improved performance metrics in thermoplastic elastomers .
Mechanism of Action
The mechanism of action of [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group can enhance the stability and reactivity of the cyclopropene ring, allowing for selective transformations.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, molecular data, and applications of the target compound and related methanamine derivatives:
Reactivity and Stability Comparisons
- Cyclopropene Strain: The target compound’s cyclopropene ring introduces significant ring strain (~55 kcal/mol), making it more reactive toward electrophilic additions compared to benzene or cyclohexane derivatives . For example, its strained double bond may participate in Diels-Alder reactions or serve as a dienophile.
- Silyl vs. Trifluoromethyl Substituents : The TMS group in the target compound increases lipophilicity (logP ~3.2 estimated) and steric bulk, while the CF₃ group in benzylamine derivatives (e.g., 2-Methyl-3-(trifluoromethyl)benzylamine) provides electron-withdrawing effects, enhancing thermal stability (decomposition temp. >200°C) .
- Heterocyclic Derivatives: Compounds like [1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine exhibit improved bioavailability due to their planar benzimidazole core, contrasting with the non-aromatic cyclopropene system .
Biological Activity
[2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine, also known as its hydrochloride salt, is a compound with significant potential in various fields, including organic chemistry and medicinal research. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
- Molecular Formula : CHClNSi
- Molecular Weight : 191.77 g/mol
- CAS Number : 2172212-79-0
The compound features a cyclopropene ring, a trimethylsilyl group, and a methanamine functionality, which contribute to its unique reactivity and stability in biochemical contexts .
The biological activity of this compound can be attributed to its ability to act as a nucleophile. The trimethylsilyl group enhances the stability of the cyclopropene ring, allowing for selective transformations that may interact with various biomolecules. This interaction is crucial for its potential applications in drug development and therapeutic interventions .
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems .
- Cytotoxicity : Studies have shown cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. The IC values reported range from 49.79 µM to 113.70 µM, indicating varying potency among derivatives .
- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against HIV-1 reverse transcriptase inhibitors, showcasing the compound's potential in antiviral drug development .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound derivatives on cancer cell lines:
- Cell Lines Tested : RKO, PC-3, HeLa
- Findings : The most potent derivative exhibited an IC value of 60.70 µM in RKO cells after 48 hours of exposure. Morphological changes were observed microscopically post-treatment, confirming the cytotoxic effects .
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant activities of various spirocyclopropane derivatives:
- Method : DPPH radical scavenging assay.
- Results : The tested compounds demonstrated significant scavenging activity compared to standard antioxidants, suggesting potential therapeutic applications in oxidative stress-related diseases .
Data Tables
| Biological Activity | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | RKO | 60.70 | |
| Cytotoxicity | PC-3 | 49.79 | |
| Cytotoxicity | HeLa | 78.72 | |
| Antioxidant Activity | - | Significant |
Applications in Research
The compound has several applications:
- Organic Synthesis : It serves as a building block for more complex molecules in organic chemistry.
- Drug Development : Investigated for its therapeutic properties and potential as a precursor in pharmaceutical formulations.
- Biological Research : Explored for interactions with biomolecules that may lead to novel therapeutic strategies.
Q & A
Q. What are the recommended synthetic routes for [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclopropanation reactions using trimethylsilyl-substituted alkenes and carbene precursors. A method analogous to involves coupling a cyclopropene intermediate with a methanamine group under palladium catalysis. Key parameters include temperature (optimized at 80–100°C), solvent choice (e.g., acetonitrile for polar aprotic conditions), and stoichiometric control of the carbene donor. Yields typically range from 30–60% depending on steric hindrance from the trimethylsilyl group .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- NMR Spectroscopy : Analyze , , and NMR to verify cyclopropane ring geometry, silyl group integration, and amine proton signals.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (291.47 g/mol, as per ).
- X-ray Crystallography : Resolves stereoelectronic effects of the strained cyclopropane ring and silyl orientation.
- HPLC : Purity assessment (≥95% as per ) using reverse-phase columns with UV detection at 254 nm.
Advanced Research Questions
Q. What role does the trimethylsilyl group play in modulating the compound’s reactivity in catalytic systems?
The trimethylsilyl group acts as an electron-donating substituent, stabilizing the cyclopropane ring via σ-π conjugation. This reduces ring strain and alters regioselectivity in Diels-Alder or [2+2] cycloaddition reactions. Comparative studies with non-silylated analogs (e.g., ) show enhanced thermal stability and reduced electrophilicity, making it suitable for controlled-release catalysis .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Conflicts in NMR shifts (e.g., cyclopropane protons) may arise from dynamic effects or solvent polarity. Mitigation strategies:
- Use low-temperature NMR to "freeze" conformational exchange.
- Compare computed (DFT) chemical shifts with experimental data.
- Validate via 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What computational methods are effective for predicting the compound’s bioactivity or binding affinities?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess conformational flexibility.
- Docking Studies : Use AutoDock Vina with force fields parameterized for silicon-containing groups.
- QSAR Models : Correlate substituent effects (e.g., silyl vs. trifluoromethyl in ) with activity trends.
Methodological Guidance
Q. How to design experiments to probe the compound’s stability under acidic/basic conditions?
Q. What strategies optimize enantioselective synthesis of this compound?
- Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric cyclopropanation.
- Chiral Auxiliaries : Attach a menthol-derived group to the amine, followed by cleavage.
- Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
